molecular formula C8H7NO B13487335 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde

4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13487335
M. Wt: 133.15 g/mol
InChI Key: NKUVZTPMCGIFAA-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with an ethynyl group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole-2-carbaldehyde with an ethynylating agent under appropriate conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the ethynylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-ethynyl-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-ethynyl-1-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the ethynyl group and has a different substitution pattern, affecting its chemical properties.

    1-Methyl-1H-pyrrole-2-carboxylic acid:

Uniqueness

4-Ethynyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. This compound’s ability to undergo various chemical transformations and its potential bioactivity make it a valuable molecule in scientific research.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4-ethynyl-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C8H7NO/c1-3-7-4-8(6-10)9(2)5-7/h1,4-6H,2H3

InChI Key

NKUVZTPMCGIFAA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C=O)C#C

Origin of Product

United States

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